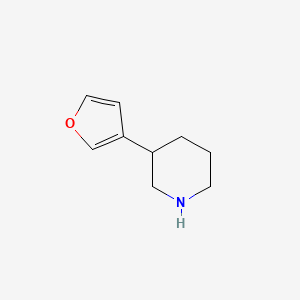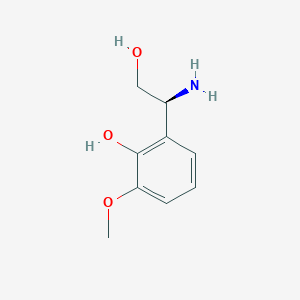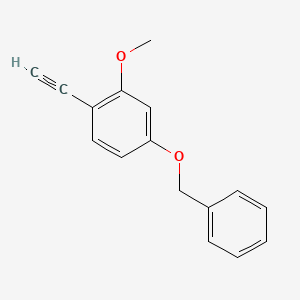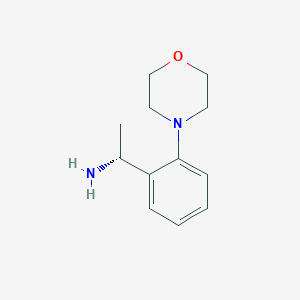
(R)-1-(2-Morpholinophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Morpholinophenyl)ethan-1-amine is a chiral amine compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and morpholine.
Formation of Intermediate: The 2-bromoaniline undergoes a nucleophilic substitution reaction with morpholine to form 2-(morpholin-4-yl)aniline.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.
Reductive Amination: The final step involves reductive amination with an appropriate aldehyde or ketone to yield ®-1-(2-Morpholinophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反应分析
Types of Reactions
®-1-(2-Morpholinophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
作用机制
The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target and modulating biological pathways. Specific pathways and targets would depend on the context of its application.
相似化合物的比较
Similar Compounds
(S)-1-(2-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(Morpholin-4-yl)aniline: A precursor in the synthesis of the compound.
1-(2-Phenylethyl)morpholine: A structurally related compound with different functional groups.
Uniqueness
®-1-(2-Morpholinophenyl)ethan-1-amine is unique due to its chiral nature and the presence of both morpholine and phenyl groups, which confer specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from similar compounds.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
(1R)-1-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
InChI 键 |
CMFWBSAZPHINIF-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1N2CCOCC2)N |
规范 SMILES |
CC(C1=CC=CC=C1N2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


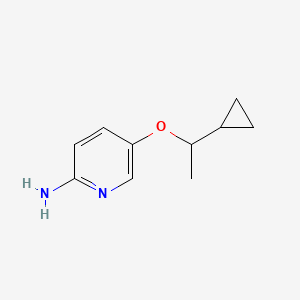
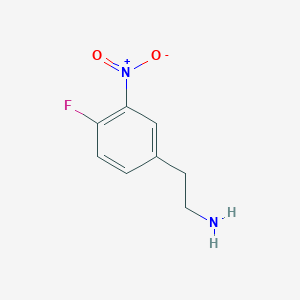

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
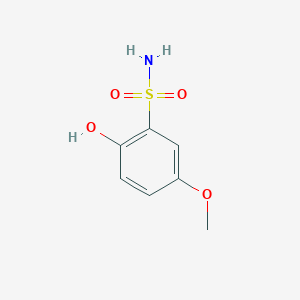
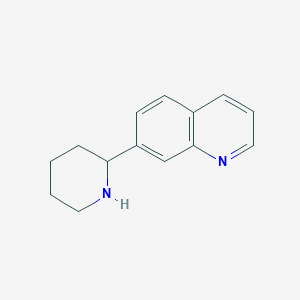
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
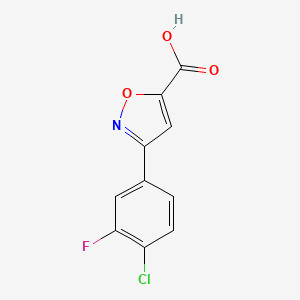
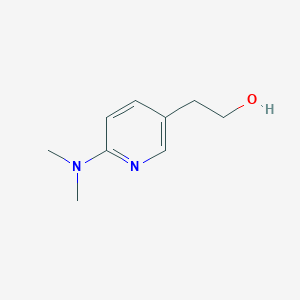
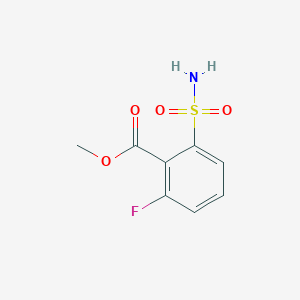
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
